Superior Low-Dose Antinociception in the Acetic Acid Writhing Test vs. (S)-Ibuprofen and Phytosteryl Analogs
In the acetic acid-induced abdominal writhing test in mice, cholesteryl (S)-ibuprofenate (5) produced 36.7% inhibition of writhing at the lowest tested dose of 18 mg/kg (p.o.), compared with only 12.5% for (S)-ibuprofen (1)—a 2.9-fold greater antinociceptive response at the same mg/kg dose [1]. At 30 mg/kg, compound 5 achieved 49.3% inhibition vs. 39.8% for (S)-ibuprofen, and at 45 mg/kg it reached 55.2%. Among the four phytosteryl analogs tested concurrently, only β-sitosteryl ibuprofenate (2) surpassed compound 5 at the highest dose (69.2% vs. 55.2%), while stigmasteryl (3) and ergosteryl (4) ibuprofenates performed worse at 45 mg/kg (52.5% and 26.6%, respectively), with ergosteryl notably lacking dose-dependent behavior [1]. The molecular weight ratio of cholesteryl ibuprofenate to free ibuprofen is approximately 3:1, meaning the effective ibuprofen molar dose delivered was roughly one-third at each mg/kg comparison point [1].
| Evidence Dimension | Acetic acid-induced writhing inhibition (% reduction vs. control) at 18 mg/kg p.o. in mice |
|---|---|
| Target Compound Data | Cholesteryl (S)-ibuprofenate (5): 36.7% inhibition at 18 mg/kg |
| Comparator Or Baseline | (S)-Ibuprofen (1): 12.5%; β-Sitosteryl ibuprofenate (2): 34.1%; Stigmasteryl ibuprofenate (3): 30.0%; Ergosteryl ibuprofenate (4): 32.8% |
| Quantified Difference | 2.9-fold higher inhibition vs. (S)-ibuprofen at 18 mg/kg; 1.2-fold vs. stigmasteryl; 1.1-fold vs. ergosteryl; comparable to β-sitosteryl (34.1%) |
| Conditions | Male CD-1 mice (n=6/group), intragastric administration 30 min before 0.6% acetic acid (10 mL/kg i.p.), writhing counted over 30 min; data expressed as AUC percentage change vs. vehicle control [1] |
Why This Matters
At the lowest equipotent screening dose, cholesteryl ibuprofenate delivers nearly 3× the antinociceptive response of the parent drug while using only one-third the molar ibuprofen equivalent, directly enabling efficacy at reduced NSAID exposure—a key procurement criterion for gastric-sparing analgesic research.
- [1] Hernández-Flores ME, Torres-Valencia JM, Cariño-Cortés R, Ortiz MI, López-Ruiz H, Rojas-Lima S, Cerda-García-Rojas CM, Joseph-Nathan P. In search of safe pain relief: The analgesic and anti-inflammatory activity of phytosteryl ibuprofenates. Steroids. 2019;149:108420. doi:10.1016/j.steroids.2019.05.012 View Source
